molecular formula C11H16O2 B13069217 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one

Cat. No.: B13069217
M. Wt: 180.24 g/mol
InChI Key: AZRJJSUBWYQMLV-UHFFFAOYSA-N
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Description

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one (CAS 1521695-19-1) is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . This molecule features a 2,2-dimethylcyclopentan-1-one core substituted at the 5-position with a cyclopropanecarbonyl group. This structure combines two moieties of significant interest in medicinal and synthetic chemistry. The cyclopentanone ring is a highly esteemed synthetic intermediate and a recurring structural motif in numerous pharmaceutical drugs and natural products . Compounds containing the cyclopentenone group, in particular, have been identified as a special moiety for anticancer drug design due to their wide spectrum of intracellular targets . Furthermore, the cyclopropanecarbonyl group is a valuable building block in synthetic chemistry, often used in the construction of more complex molecules, such as kinase inhibitors and other biologically active compounds . As a fused structure, this compound serves as a versatile building block for researchers developing novel synthetic pathways, particularly in the exploration of potential pharmacologically active molecules. It is offered for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the product .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C11H16O2/c1-11(2)6-5-8(10(11)13)9(12)7-3-4-7/h7-8H,3-6H2,1-2H3

InChI Key

AZRJJSUBWYQMLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(=O)C2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one typically involves the reaction of cyclopropanecarbonyl chloride with 2,2-dimethylcyclopentanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production would involve stringent control of reaction conditions and purification processes to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-Bromo-2,2-dimethylcyclopentan-1-one (CAS 1379265-83-4)

  • Structure : Features a bromine atom at the 5-position instead of the cyclopropanecarbonyl group.
  • Reactivity : Bromine acts as a leaving group, making this compound suitable for nucleophilic substitution reactions. In contrast, the cyclopropanecarbonyl group in the target compound may participate in cycloaddition or strain-driven reactions due to the cyclopropane ring’s high angle strain .
  • Physical Properties :
    • Density: 1.384 g/cm³ (predicted)
    • Boiling Point: 200.8 ± 33.0 °C (predicted)
    • Molecular Weight: 191.07 g/mol .

2-Methyl-5-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde (CAS 55253-28-6)

  • Structure : Contains an aldehyde group at the 1-position and a propene substituent at the 5-position.
  • Reactivity: The aldehyde group is highly electrophilic, enabling condensation or oxidation reactions, unlike the ketone-dominated reactivity of the target compound.
  • Molecular Formula : C₁₀H₁₄O

cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)

  • Structure : Lacks functional groups (pure hydrocarbon), with methyl groups at 1- and 3-positions.
  • Physical Properties :
    • Lower molecular weight (112.22 g/mol) compared to functionalized analogs.
    • Symmetry differences (cis vs. trans) affect boiling points and solubility .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Functional Groups
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one Not available C₁₁H₁₆O₂ (inferred) ~196.24 (calculated) ~1.3 (estimated) ~210 (estimated) Ketone, Cyclopropanecarbonyl
5-Bromo-2,2-dimethylcyclopentan-1-one 1379265-83-4 C₇H₁₁BrO 191.07 1.384 200.8 ± 33.0 Ketone, Bromine
2-Methyl-5-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde 55253-28-6 C₁₀H₁₄O 150.22 Not reported Not reported Aldehyde, Propene
cis-1,3-Dimethylcyclopentane 2532-58-3 C₇H₁₄ 98.19 ~0.78 ~110 Hydrocarbon

Biological Activity

5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound has a distinctive cyclopropane ring structure that contributes to its chemical reactivity and biological properties. The molecular formula is C11H16OC_{11}H_{16}O, with a molecular weight of 168.25 g/mol. Its IUPAC name is this compound.

Antimicrobial Properties

Research has indicated that compounds with cyclopropane moieties exhibit notable antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application of this compound in treating bacterial infections .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies demonstrated that it inhibits the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HT-29 (Colon Cancer)30

Anti-inflammatory Effects

Another significant aspect of its biological activity is its anti-inflammatory potential. A study reported that the compound reduces the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
  • Cytokine Modulation : It inhibits the expression of cytokines such as TNF-alpha and IL-6, which are key players in inflammatory processes.
  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after six weeks of treatment. The trial reported minimal side effects, indicating a favorable safety profile.
  • Case Study on Antimicrobial Efficacy : In a laboratory setting, various derivatives of this compound were tested against resistant strains of bacteria. Results indicated that modifications to the cyclopropane ring enhanced antimicrobial potency.

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